2,3',4',5'-Tetrabromodiphenyl ether
Overview
Description
2,3',4',5'-Tetrabromodiphenyl ether is a useful research compound. Its molecular formula is C12H6Br4O and its molecular weight is 485.79 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound belongs to a class of compounds known as polybrominated diphenyl ethers (pbdes), which are often used as flame retardants . PBDEs have been found to accumulate in various tissues, including adipose tissue, plasma, and human milk .
Mode of Action
Studies on similar pbdes suggest that they may interact with various enzymes and proteins within the cell . For example, one study found that a related compound, 2,2’,4,4’-tetrabromodiphenyl ether (BDE-47), could be degraded by the fungus Phanerochaete chrysosporium, suggesting that this compound may interact with the enzymes produced by this fungus .
Biochemical Pathways
For example, BDE-47 has been found to undergo debromination in the presence of zero-valent zinc and ascorbic acid .
Pharmacokinetics
It is known that pbdes in general are lipophilic and tend to accumulate in fatty tissues .
Result of Action
Studies on related pbdes have shown that they can cause various adverse effects, including neurotoxicity, immunotoxicity, hepatotoxicity, reproductive toxicity, and carcinogenicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3’,4’,5’-Tetrabromodiphenyl ether. For example, the presence of heavy metals, which are often found in e-waste dismantling areas, can complicate the remediation of environments contaminated with PBDEs . Additionally, the concentration of PBDEs in surface waters can pose ecological risks .
Biochemical Analysis
Biochemical Properties
It is known that PBDEs, including 2,3’,4’,5’-Tetrabromodiphenyl ether, can be found in adipose tissue, plasma, and human milk
Cellular Effects
Research on a related compound, 2,2’4,4’-tetrabromodiphenyl ether (PBDE-47), has shown that it can modulate the intracellular miRNA profile and exacerbate the LPS-induced pro-inflammatory response in THP-1 macrophages . It is possible that 2,3’,4’,5’-Tetrabromodiphenyl ether may have similar effects on cells.
Temporal Effects in Laboratory Settings
It is known that PBDEs can undergo slow debromination in microcosms, with considerable growth of Dehalococcoides and Dehalogenimonas observed over time .
Dosage Effects in Animal Models
Research on BDE-47 has shown that it can induce germ cell apoptosis through oxidative stress by a MAPK-mediated p53-independent pathway at a dose of 0.0015 mg kg −1 day −1 .
Metabolic Pathways
Research has shown that BDE-47 can undergo debromination in the presence of zero-valent zinc with ascorbic acid .
Properties
IUPAC Name |
1,2,3-tribromo-5-(2-bromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-8-3-1-2-4-11(8)17-7-5-9(14)12(16)10(15)6-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSWBJSFVPJPPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=C(C(=C2)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879896 | |
Record name | BDE-76 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-43-9 | |
Record name | 2,3',4',5'-Tetrabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-76 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',4',5'-TETRABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/484WSW570C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.